molecular formula C17H18N4O2 B5812342 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea

Cat. No. B5812342
M. Wt: 310.35 g/mol
InChI Key: OYLXHWQXPINEBE-UHFFFAOYSA-N
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Description

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea is not fully understood. However, it is believed to act by inhibiting various enzymes, including DNA topoisomerase II, carbonic anhydrase, and urease. It has also been shown to bind to metal ions, such as copper and zinc.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and inhibit the replication of viruses. It has also been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, it also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea. One potential direction is to investigate its potential use as an anticancer agent. Another potential direction is to investigate its potential use as an antifungal or antiviral agent. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has been synthesized using various methods, including one-pot synthesis, solvent-free synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of 2-amino-1,2-dimethylbenzimidazole with 2-methoxyphenyl isocyanate in the presence of a base. Solvent-free synthesis involves the reaction of 2-amino-1,2-dimethylbenzimidazole with 2-methoxyphenyl isocyanate under solvent-free conditions. Microwave-assisted synthesis involves the reaction of 2-amino-1,2-dimethylbenzimidazole with 2-methoxyphenyl isocyanate under microwave irradiation.

Scientific Research Applications

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has been extensively researched for its potential applications in various fields of science. This compound has been studied for its potential anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as an enzyme inhibitor, and as a ligand for metal ions.

properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-18-14-10-12(8-9-15(14)21(11)2)19-17(22)20-13-6-4-5-7-16(13)23-3/h4-10H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLXHWQXPINEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea

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